![molecular formula C6H9BrO B1378914 6-Bromo-2-oxaspiro[3.3]heptane CAS No. 1363380-78-2](/img/structure/B1378914.png)
6-Bromo-2-oxaspiro[3.3]heptane
Overview
Description
6-Bromo-2-oxaspiro[33]heptane is a chemical compound with the molecular formula C₆H₉BrO It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-oxaspiro[3.3]heptane typically involves the reaction of a suitable precursor with bromine. One common method is the bromination of 2-oxaspiro[3.3]heptane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-oxaspiro[3.3]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted oxaspiro compounds, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
6-Bromo-2-oxaspiro[3.3]heptane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-Bromo-2-oxaspiro[3.3]heptane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The spirocyclic structure can provide a unique binding mode, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Similar Compounds
2-Oxaspiro[3.3]heptane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-2-oxaspiro[3.3]heptane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-Fluoro-2-oxaspiro[3.3]heptane: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.
Uniqueness
6-Bromo-2-oxaspiro[3.3]heptane is unique due to the presence of the bromine atom, which provides a versatile handle for further chemical modifications.
Properties
IUPAC Name |
6-bromo-2-oxaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-1-6(2-5)3-8-4-6/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOKPSLLDKSYFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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